3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-13-6-11-9(12-13)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGLCLWDENEGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this specific triazole derivative, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties. The information is compiled from various research findings and case studies to provide a comprehensive overview.
Chemical Structure
The structure of this compound can be represented as follows:
Antibacterial Activity
Triazoles have been extensively studied for their antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. The compound this compound has shown promising results in various studies:
- Minimum Inhibitory Concentration (MIC) : In a study of triazole derivatives, compounds similar to this compound demonstrated MIC values ranging from 0.25 to 32 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the bromophenyl group enhances the lipophilicity of the compound, potentially improving its penetration into bacterial cells .
Anti-inflammatory Activity
The anti-inflammatory potential of triazoles has also been a focus of research. Compounds containing the triazole moiety have been shown to inhibit pro-inflammatory cytokines:
- Cytokine Inhibition : Studies reveal that triazole derivatives can significantly reduce levels of TNF-α and IL-6 in activated macrophages . This suggests that this compound may possess similar anti-inflammatory properties.
- Case Study : In vitro studies involving peripheral blood mononuclear cells (PBMC) indicated that triazole derivatives exhibited low toxicity while effectively modulating inflammatory responses . The compound's ability to inhibit cytokine release positions it as a candidate for further exploration in inflammatory disease treatments.
Anticancer Activity
The potential anticancer effects of triazole derivatives are gaining traction in medicinal chemistry:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have been reported to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways such as MAPK/ERK . This pathway is crucial for cell growth and differentiation.
- Research Findings : A recent study highlighted that triazole derivatives could act as ERK inhibitors, thereby offering a therapeutic strategy for cancers characterized by aberrant ERK signaling . This presents an exciting avenue for developing new cancer therapies based on this compound.
Scientific Research Applications
Anticancer Activity
The 1,2,4-triazole scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure, including those with a 4-bromophenyl substitution, have shown promising results against various cancer cell lines. For instance:
- Synthesis and Evaluation : A study synthesized several derivatives of 3-amino-1,2,4-triazole and evaluated their anticancer activity. The presence of a 3-bromophenylamino moiety significantly enhanced the anticancer efficacy against multiple cell lines, demonstrating dual antiangiogenic and antiproliferative activities .
| Compound | Activity | Cell Lines Tested |
|---|---|---|
| 3-Amino-1,2,4-triazole Derivative | High | Various Cancer Cell Lines |
| 3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole | Moderate | Specific Cell Lines |
Antibacterial Properties
Triazole derivatives have also been investigated for their antibacterial activities. Research indicates that compounds with halogen substitutions (like bromine) exhibit enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Study Findings : A series of triazole derivatives were tested against common bacterial strains such as E. coli and S. aureus, with some compounds showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-Bromo-1H-1,2,4-triazole Derivative | E. coli | 5 |
| 4-Bromo-1H-1,2,4-triazole Derivative | S. aureus | 2 |
Fungicides
Triazoles are widely recognized in agriculture as fungicides due to their ability to inhibit fungal growth by interfering with the biosynthesis of ergosterol.
- Case Study : The compound this compound has been evaluated for its efficacy as a fungicide against various plant pathogens. Its effectiveness is attributed to its structural similarity to existing triazole fungicides .
| Fungicide | Target Fungi | Efficacy |
|---|---|---|
| This compound | Fusarium spp. | High |
| Triazole Fungicide (e.g., Tebuconazole) | Various Fungi | Standard |
Enzyme Inhibition
Research has indicated that triazoles can act as inhibitors of specific enzymes involved in microbial resistance mechanisms.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole
- CAS Number : 1184174-04-6
- Molecular Formula : C₉H₈BrN₃
- Molecular Weight : 238.08 g/mol
- SMILES : Brc1ccc(cc1)c1ncn(n1)C
- XLogP3 : 2.4 (moderate lipophilicity) .
Synthesis :
The compound is synthesized via lithiation and acylation of 1-methyl-1H-1,2,4-triazole, achieving yields of 35–67% . The bromophenyl group is introduced through cross-coupling reactions, making it a versatile intermediate for further functionalization .
Comparison with Structurally Similar Compounds
1-((3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)-1H-1,2,4-triazole (8f)
- Structure : Combines a pyrazole core with a triazole moiety.
- Synthesis Yield : 47% via alkylation of 4-(chloromethyl)-3-(4-bromophenyl)-1-phenyl-1H-pyrazole .
- Lower synthetic yield compared to the target compound’s acylation steps (35–67% ).
- Activity: Not explicitly reported, but pyrazole-triazole hybrids are explored for antimicrobial and anticancer applications .
(E)-4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55)
- Structure : Features a thiol group and trifluoromethyl substituent.
- Key Differences :
- The thiol (-SH) group enhances antioxidant and metal-chelating properties.
- Trifluoromethyl group increases lipophilicity (higher XLogP3 than the target compound).
- Activity : Thiol-containing triazoles demonstrate antimicrobial and anti-inflammatory effects .
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m)
Bis-[1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-ylmethyl]-phenyl-amine
- Structure : 1,2,3-Triazole dimer linked via a phenylamine spacer.
- Key Differences :
- 1,2,3-Triazole cores differ in nitrogen positioning, altering electronic properties.
- Dimeric structure may enhance multivalent interactions with biological targets.
- Activity : 1,2,3-Triazoles are widely used in click chemistry but show reduced thermal stability compared to 1,2,4-triazoles .
Antimicrobial Activity
- Target Compound: Limited direct data, but its derivatives (e.g., compound 14 ) show antioxidant activity.
- Analogues :
Antioxidant Activity
Preparation Methods
Synthesis of 1-Methyl-1H-1,2,4-triazole Core
A reliable method to obtain 1-methyl-1H-1,2,4-triazole involves methylation of 1,2,4-triazole using chloromethane in the presence of potassium hydroxide and ethanol under reflux conditions. This method yields 1-methyl-1H-1,2,4-triazole with high efficiency and purity.
Synthesis of 3-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole via Hydrazinecarbothioamide Cyclization
An alternative and widely applied method for preparing this compound derivatives involves:
- Starting from 2-(4-bromobenzoyl)-N-substituted hydrazinecarbothioamides.
- Refluxing these precursors with potassium hydroxide in aqueous medium to induce cyclization, forming 3-(4-bromophenyl)-1H-1,2,4-triazole-5-thiones.
- Subsequent methylation at the N1 position to yield 1-methyl derivatives.
This method is supported by elemental analysis, NMR, and mass spectrometry confirming the structure and purity of the products.
Detailed Reaction Conditions and Yields
Research Findings and Analysis
- The methylation of 1,2,4-triazole is a straightforward step with high reproducibility and yield, providing a versatile intermediate for further functionalization.
- Lithiation followed by electrophilic bromination allows the selective introduction of bromine at the triazole ring, which can be used for further derivatization, although this step is more sensitive to reaction conditions and requires low temperature control.
- Cyclization of hydrazinecarbothioamide derivatives bearing bromophenyl groups is a robust and widely used approach to construct the triazole ring with the desired aromatic substitution. This method benefits from readily available starting materials and mild aqueous conditions.
- Characterization of synthesized compounds via elemental analysis, nuclear magnetic resonance (NMR), and mass spectrometry confirms the integrity of the target molecules and the success of the synthetic routes.
Summary Table of Preparation Routes
| Preparation Route | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Methylation + Lithiation + Bromination | 1,2,4-triazole, chloromethane, n-BuLi, dibromomethane | KOH, ethanol, THF, TMEDA | High selectivity, modular | Requires low temperature control |
| Hydrazinecarbothioamide Cyclization | 2-(4-bromobenzoyl)-N-substituted hydrazinecarbothioamide | KOH, water, methylating agents | Mild conditions, good yields | Multi-step, requires precursor synthesis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole, and how are impurities minimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazine derivatives with carbonyl-containing precursors. For example, 3-(2-bromophenyl) analogs are prepared by reacting 2-bromophenylcarboxylic acid hydrazides with isothiocyanates, followed by cyclization under acidic conditions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) minimizes impurities. Yield optimization often requires controlled temperature (reflux at 80–100°C) and stoichiometric ratios (1:1.2 hydrazide:isothiocyanate) .
| Synthetic Route | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | HCl (cat.), ethanol, reflux | 65–75% | ≥98% |
| Microwave-assisted | DMF, 150°C, 30 min | 85% | ≥99% |
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in ethanol. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Structure refinement employs SHELXL , with R-factor thresholds <0.05. For visualization, ORTEP-3 generates thermal ellipsoid plots . Key parameters include bond angles (e.g., C–N–C ≈ 120°) and torsional deviations (e.g., bromophenyl ring dihedral angle: 5–10°) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : NMR (DMSO-d6) identifies methyl (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). NMR confirms triazole carbons (δ 145–155 ppm) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 268.11) and HRMS validate molecular weight .
- FT-IR : N–H stretching (3200–3400 cm) and C–Br vibrations (550–600 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for triazole derivatives?
- Methodological Answer : Discrepancies in bond lengths/angles arise from disorder or twinning. Use SQUEEZE (in PLATON) to model solvent-accessible voids . For twinned data, SHELXL’s TWIN command refines BASF parameters . Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .
Q. What in vitro assays evaluate the antimicrobial activity of this compound?
- Methodological Answer :
-
MIC Assays : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines). MIC values for 3-(4-bromophenyl) analogs range from 8–32 µg/mL .
-
Time-Kill Studies : Monitor bactericidal effects at 2× MIC over 24 hours. Synergy with fluconazole is assessed via fractional inhibitory concentration (FIC) indices .
Strain MIC (µg/mL) FIC Index (with Fluconazole) S. aureus 16 0.5 (synergistic) C. albicans 32 1.0 (additive)
Q. How are computational methods (e.g., DFT, molecular docking) applied to study reactivity?
- Methodological Answer :
- DFT : Optimize geometry at B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV) and electrostatic potential maps (nucleophilic regions at bromophenyl group) .
- Docking : AutoDock Vina screens against target proteins (e.g., TYK2 kinase, PDB: 6NP8). The triazole ring forms hydrogen bonds with Glu1107 (binding affinity: −8.2 kcal/mol) .
Q. What strategies enhance solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
